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Compound of Interest

Compound Name: DUPA(OtBu)-OH

Cat. No.: B1407798

For Researchers, Scientists, and Drug Development Professionals

Core Compound: DUPA(OtBu)-OH

DUPA(OtBu)-OH, with the CAS Number 1026987-94-9, is a pivotal precursor in the
development of targeted cancer therapeutics.[1][2][3][4][5] It is a protected derivative of 2-[3-
(1,3-dicarboxypropyl)ureido]pentanedioic acid (DUPA), a potent inhibitor of Prostate-Specific
Membrane Antigen (PSMA). PSMA is a transmembrane glycoprotein that is significantly
overexpressed in prostate cancer cells, making it an ideal target for selective drug delivery. The
tert-butyl ester protecting groups (OtBu) on DUPA(OtBu)-OH mask the carboxylic acid
functionalities, allowing for controlled and specific conjugation to therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of DUPA(OtBu)-OH is presented in the table
below.
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Property Value Reference

CAS Number 1026987-94-9

Molecular Formula C23H40N209

Molecular Weight 488.57 g/mol

Appearance White to off-white solid
Soluble in methanol, sparing|

Solubility ) paringy
soluble in chloroform.
Recommended storage at 2-

Storage
8°C.

Melting Point 120-123 °C

Mechanism of Action: PSMA-Targeted Drug Delivery

The therapeutic strategy leveraging DUPA(OtBu)-OH revolves around the high affinity of its
deprotected form, DUPA, for PSMA. Once conjugated to a cytotoxic drug, the DUPA-drug
conjugate acts as a targeting moiety, selectively binding to PSMA-expressing cancer cells. This
binding triggers receptor-mediated endocytosis, a process where the cell internalizes the
conjugate. Inside the cell, the linker connecting DUPA and the drug is designed to be cleaved,
releasing the cytotoxic payload and inducing cell death. This targeted approach aims to
enhance the therapeutic efficacy of the drug while minimizing off-target toxicity to healthy
tissues.

Signaling Pathway and Experimental Workflow

The process of PSMA-targeted drug delivery using a DUPA-conjugate can be visualized as a
multi-step pathway. The following diagrams illustrate the conceptual signaling pathway of
PSMA-mediated endocytosis and a general experimental workflow for evaluating DUPA-
conjugated drugs.
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PSMA-Mediated Endocytosis of DUPA-Drug Conjugate
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Caption: PSMA-Mediated Endocytosis Pathway.
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General Workflow for DUPA-Conjugate Evaluation
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Caption: DUPA-Conjugate Evaluation Workflow.

Experimental Protocols
Synthesis of a DUPA-Docetaxel Conjugate

The synthesis of a DUPA-docetaxel conjugate from DUPA(OtBu)-OH generally involves a
multi-step process. The following is a representative protocol, and specific conditions may need
to be optimized based on the linker and drug used.

o Deprotection of DUPA(OtBu)-OH: The tert-butyl protecting groups are removed from
DUPA(OtBu)-OH using a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent
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like dichloromethane (DCM). The reaction is typically carried out at room temperature.

» Activation of the Carboxylic Acid: The newly exposed carboxylic acid on the DUPA molecule
is activated to facilitate coupling with the drug or a linker. Common activating agents include
N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide
hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS).

o Conjugation to Docetaxel: The activated DUPA is then reacted with docetaxel. The reaction
is typically performed in an anhydrous aprotic solvent, such as dimethylformamide (DMF),
under an inert atmosphere.

« Purification: The final DUPA-docetaxel conjugate is purified using techniques like column
chromatography or preparative high-performance liquid chromatography (HPLC) to remove
unreacted starting materials and byproducts.

o Characterization: The structure and purity of the conjugate are confirmed using analytical
methods such as 1H NMR, mass spectrometry (MS), and analytical HPLC.

Quantitative Data

The efficacy of DUPA-drug conjugates has been demonstrated in numerous preclinical studies.
The following tables summarize key quantitative data from in vitro and in vivo experiments.

. icity of DUPA-Coni

Cell Line Conjugate IC50 (nM) Reference
DUPA-
22RV1 (PSMA+) ] o Low nanomolar range
Indenoisoquinoline
N PSMA-targeted Close to unmodified
PSMA-positive )
docetaxel conjugate docetaxel

In Vivo Antitumor Efficacy of DUPA-Conjugates
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Tumor Growth

Tumor Model Conjugate Dose o Reference
Inhibition
DUPA- Complete
22RV1 Xenograft  Indenoisoquinoli Not specified cessation of
ne tumor growth

N PSMA-targeted
PSMA-positive

docetaxel 30 mg/kg >80%
Xenograft )

conjugate

PSMA CAR T- o
Prostate Cancer . Significant

cells + low-dose Not specified o
Xenograft inhibition

docetaxel

Pharmacokinetic Parameters of Paclitaxel in Mice

While specific pharmacokinetic data for DUPA-paclitaxel conjugates is not readily available in a
consolidated format, the following table provides general pharmacokinetic parameters for
paclitaxel in mice, which can serve as a baseline for comparison.

Parameter Value Reference

Clearance (CLtb) 3.25 ml min-1 kg-1 (male)

4.54 ml min-1 kg-1 (female)

Terminal Half-life (t1/2) 69 min (male)

43 min (female)

Bioavailability (i.p.) ~10%

Conclusion

DUPA(OtBu)-OH is a critical building block for the development of PSMA-targeted therapies.
Its chemical properties allow for the straightforward synthesis of conjugates with various
cytotoxic agents. The resulting DUPA-drug conjugates have demonstrated significant potential
in preclinical studies, exhibiting high potency against PSMA-expressing cancer cells and
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promising antitumor efficacy in vivo. Further research and development in this area hold the
potential to deliver more effective and less toxic treatments for prostate cancer and other
PSMA-positive malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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